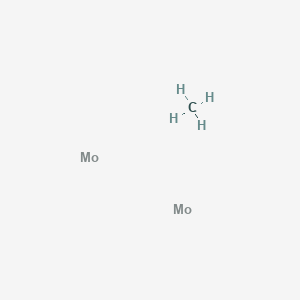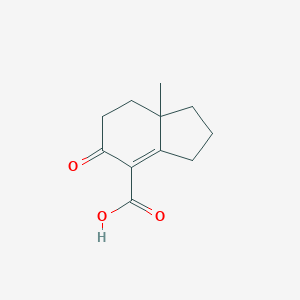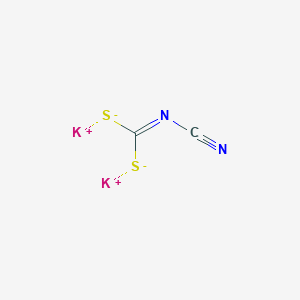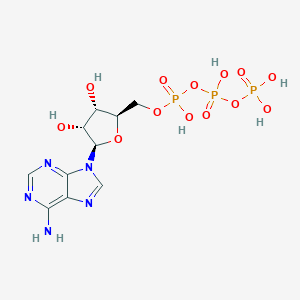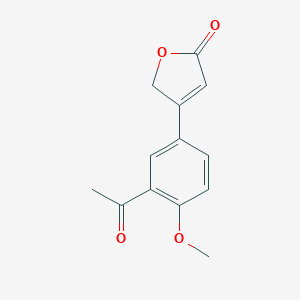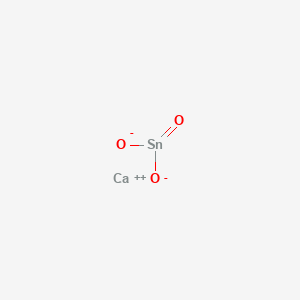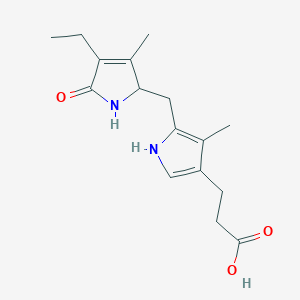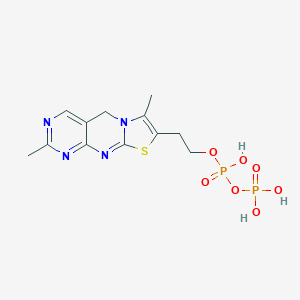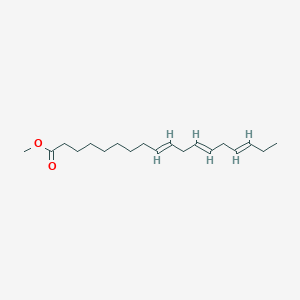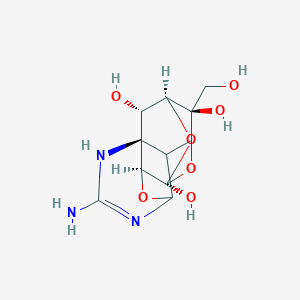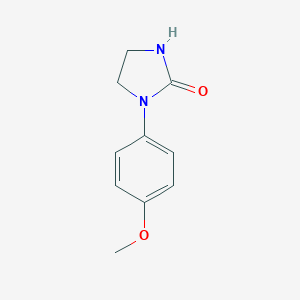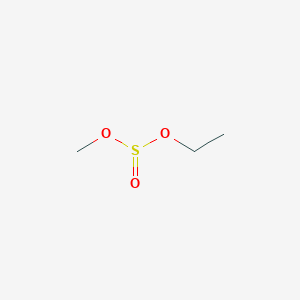
Ethyl methyl sulphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl methyl sulphite (EMS) is a chemical compound that is commonly used as a mutagenic agent in genetic research. It is a clear, colorless liquid with a pungent odor and is commonly used in laboratory settings. EMS is a highly reactive compound that can cause damage to DNA, leading to mutations in organisms. The purpose of
作用機序
Ethyl methyl sulphite is a highly reactive compound that can cause damage to DNA. It works by adding an ethyl group to the guanine base of DNA, which can lead to base-pairing errors during DNA replication. This can result in mutations in the DNA sequence, leading to changes in the phenotype of an organism.
生化学的および生理学的効果
Ethyl methyl sulphite has been shown to cause a variety of biochemical and physiological effects in organisms. It has been shown to cause DNA damage, as well as to induce apoptosis (programmed cell death) in cells. Ethyl methyl sulphite has also been shown to affect the expression of certain genes, leading to changes in the phenotype of an organism.
実験室実験の利点と制限
Ethyl methyl sulphite is a powerful tool for inducing mutations in organisms, making it an essential tool for genetic research. It is also relatively easy to use and is readily available. However, Ethyl methyl sulphite has some limitations for lab experiments. It can be toxic to cells at high concentrations, and it can also cause mutations in unintended regions of the genome. Additionally, Ethyl methyl sulphite can be difficult to use in certain organisms, such as those with thick cell walls.
将来の方向性
There are many possible future directions for research involving Ethyl methyl sulphite. One area of research is the development of new methods for using Ethyl methyl sulphite to induce mutations in organisms. Another area of research is the study of the effects of Ethyl methyl sulphite on different types of cells and organisms. Additionally, researchers may investigate the use of Ethyl methyl sulphite in combination with other mutagenic agents to create new varieties of plants or animals with desirable traits. Finally, researchers may explore the potential use of Ethyl methyl sulphite in gene therapy, where it could be used to induce targeted mutations in specific genes.
合成法
Ethyl methyl sulphite is synthesized through the reaction of ethyl alcohol and methyl sulfate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid. The resulting product is then purified through distillation to obtain pure Ethyl methyl sulphite.
科学的研究の応用
Ethyl methyl sulphite is commonly used in genetic research to induce mutations in organisms. It is used to study the effects of mutations on the phenotype of an organism, as well as to identify genes that are responsible for certain traits. Ethyl methyl sulphite is also used in plant breeding to create new varieties of plants with desirable traits.
特性
CAS番号 |
10315-59-0 |
|---|---|
製品名 |
Ethyl methyl sulphite |
分子式 |
C3H8O3S |
分子量 |
124.16 g/mol |
IUPAC名 |
ethyl methyl sulfite |
InChI |
InChI=1S/C3H8O3S/c1-3-6-7(4)5-2/h3H2,1-2H3 |
InChIキー |
FMQCKJHUYDYTMA-UHFFFAOYSA-N |
SMILES |
CCOS(=O)OC |
正規SMILES |
CCOS(=O)OC |
その他のCAS番号 |
10315-59-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)
